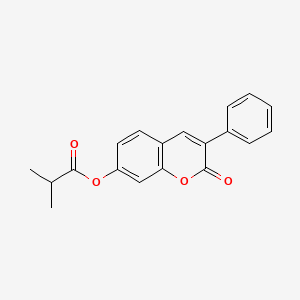

N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

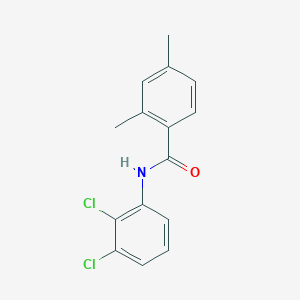

The molecular structure of this compound would be characterized by the presence of an indole ring, an amide group, and an ethyl(phenyl)amino group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties like solubility, melting point, and boiling point could be estimated using computational methods .Scientific Research Applications

1. Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a class closely related to N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide, have been explored for their antiallergic properties. In one study, the amide N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, derived from similar synthesis processes, was identified as significantly more potent than astemizole, a standard antiallergic compound (Menciu et al., 1999).

2. Urease Inhibition

Research into novel indole-based scaffolds, such as oxadiazole scaffolds with N-(substituted-phenyl)butanamides, has shown promising results in inhibiting urease enzyme. This suggests potential applications in treating diseases related to urease enzyme activity (Nazir et al., 2018).

3. Cannabinoid Receptor Ligands

Indol-3-yl-oxoacetamides have been studied for their role as potent ligands for cannabinoid receptors. This could have implications in therapeutic areas where cannabinoid receptors play a role (Moldovan et al., 2017).

4. Corrosion Inhibition

Compounds like N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine have been studied for their efficacy as corrosion inhibitors. This suggests potential industrial applications in protecting metals against corrosion (Verma et al., 2016).

5. Antioxidant Properties

Compounds structurally related to N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their antioxidant activity. These studies suggest potential health benefits due to their antioxidant effects (Gopi & Dhanaraju, 2020).

6. Antimicrobial Activity

Some indole derivatives have shown significant antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Mathada & Mathada, 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

The wide range of biological activities associated with indole derivatives suggests that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

This suggests potential for diverse interactions with biological targets and effects on multiple biochemical pathways .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-21(26)20(25)18-15-23-19-12-7-6-11-17(18)19/h3-7,9-12,15,23H,2,8,13-14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFPBNBHDNVSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)

![2-{4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2417052.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)